molecular formula C10H9NO3S B15258174 2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid

2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid

Cat. No.: B15258174
M. Wt: 223.25 g/mol
InChI Key: OLTWGNFTHQVVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is a synthetic benzothiazole derivative intended for research and development purposes. This compound is part of the benzothiazole chemical class, a privileged structure in medicinal chemistry known for yielding molecules with a wide spectrum of biological activities . The core benzothiazole scaffold is planar, and the acetic acid side chain provides a handle for further chemical modification or for interaction with biological targets . In scientific research, benzothiazole-based compounds like this one are investigated for their diverse pharmacological potential. Literature indicates that structurally related analogs have demonstrated significant antimicrobial , anticancer , and anti-inflammatory properties in preliminary studies. Some derivatives also show promise as tau aggregation inhibitors , which is relevant for research into neurodegenerative conditions . The mechanism of action for benzothiazoles is often target-specific; it may involve enzyme inhibition, interaction with specific receptors, or disruption of cellular processes in pathological cells . This product is offered For Research Use Only . It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

2-(7-methyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid

InChI

InChI=1S/C10H9NO3S/c1-6-3-2-4-7-9(6)11(5-8(12)13)15-10(7)14/h2-4H,5H2,1H3,(H,12,13)

InChI Key

OLTWGNFTHQVVBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)SN2CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid typically involves the condensation of 2-aminothiophenol with methyl acetoacetate under acidic conditions to form the benzothiazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound contains two key reactive sites:

  • Carboxylic acid group (–COOH) : Prone to esterification, amide formation, and nucleophilic acyl substitution.

  • Ketone group (3-oxo) : Susceptible to nucleophilic addition reactions (e.g., with alcohols, amines, or organometallic reagents).

  • Benzothiazole ring : May participate in electrophilic aromatic substitution or metal-mediated cross-coupling reactions.

Carboxylic Acid Reactions

Reaction TypeDescriptionConditions
Esterification Conversion to esters via reaction with alcoholsAcid catalysts (e.g., H₂SO₄), heat
Amide Formation Reaction with amines to form amidesCoupling reagents (e.g., EDC/HOBt), basic conditions
Nucleophilic Acyl Substitution Replacement of –OH with nucleophiles (e.g., thiols, hydrazines)Basic or acidic conditions

Ketone Reactions

Reaction TypeDescriptionConditions
Nucleophilic Addition Reaction with Grignard reagents or hydrazinesAnhydrous conditions, low temperature
Cannizzaro Reaction Base-induced disproportionation (if α-H absent)Strong base (e.g., NaOH)

Benzothiazole Ring Reactions

Reaction TypeDescriptionConditions
Electrophilic Substitution Introduction of substituents at aromatic positionsElectrophiles (e.g., nitric acid), catalysts (e.g., FeBr₃)
Cross-Coupling Metal-catalyzed reactions (e.g., Suzuki coupling)Palladium catalysts, ligands

Biological Activity Correlation

The compound’s structural motifs (benzothiazole and carboxylic acid) are linked to antimicrobial , anti-inflammatory , and anticancer activities in related derivatives. While direct biological data for this compound is unavailable in the provided sources, its functional groups suggest potential for:

  • Enzyme inhibition : Targeting enzymes via the carboxylic acid group.

  • Receptor modulation : Interaction with biological targets through the benzothiazole ring.

Limitations in Available Data

The provided sources ( ) do not explicitly describe reaction mechanisms or kinetic data for this specific compound. Future studies should focus on:

  • Kinetic analysis : Rate constants for esterification or nucleophilic substitution.

  • Catalyst optimization : Exploring catalysts for selective functional group activation.

  • DFT modeling : Computational studies to predict reaction pathways.

Scientific Research Applications

2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Methyl vs. Fluorine may enhance metabolic stability and electronic effects .
  • Benzoyl Substituents : The 6-benzoyl derivative exhibits significant steric bulk, which may hinder binding to certain targets but improve selectivity .
  • Ester Derivatives : Methyl or ethyl esters (e.g., impurities in ) lack the free carboxylic acid group, reducing solubility but improving cell penetration.

Crystallographic and Hydrogen-Bonding Patterns

  • Planarity of Benzothiazole Ring : All analogs, including the target compound, exhibit near-planar benzothiazole rings (max deviation: 0.013 Å ), facilitating π-π stacking interactions in crystal packing.
  • Hydrogen Bonding: The parent compound (non-methylated) forms O–H⋯O hydrogen bonds, creating 1D chains along the [010] direction . Methyl or bulky substituents may disrupt this packing, as seen in the benzoyl derivative .

Pharmacological Activity

  • Analgesic Activity : The 6-benzoyl analog demonstrates analgesic activity comparable to aspirin at 100 mg/kg but lacks anti-inflammatory effects . This suggests substituent position critically modulates activity.
  • Antimicrobial Potential: Ester and amide derivatives of benzothiazolinones exhibit antimicrobial properties , implying that the target compound’s free carboxylic acid group could be modified for enhanced bioactivity.

Research Tools and Validation

  • Crystallography : Structures of analogs were resolved using SHELX software (SHELXL for refinement ), ensuring accurate bond-length and angle measurements.

Q & A

Q. Tables for Key Data

Synthetic Method Comparison
Method
------------------
Conventional Reflux
Microwave-Assisted
Flow Chemistry
Structural Analog Bioactivity
Compound Modification
------------------------------
7-Methyl, 3-oxo
5-Fluoro, 3-oxo
7-Methoxy, 3-thiono

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